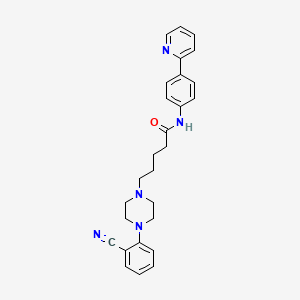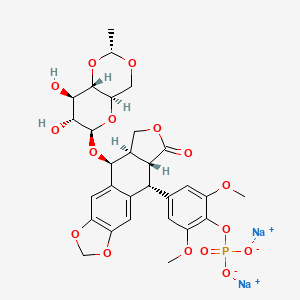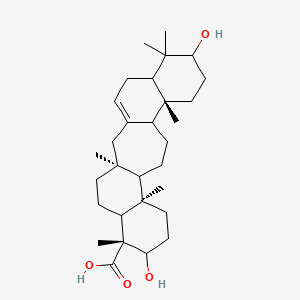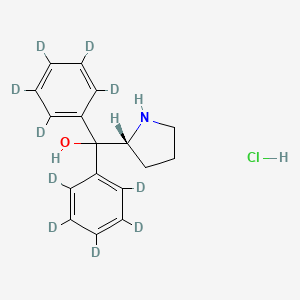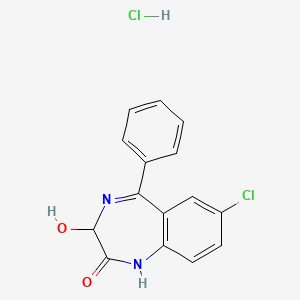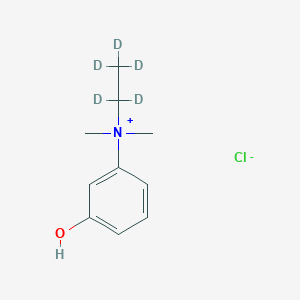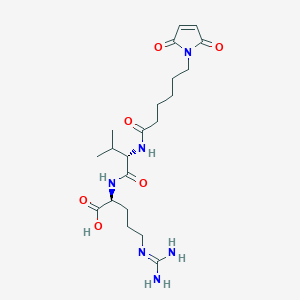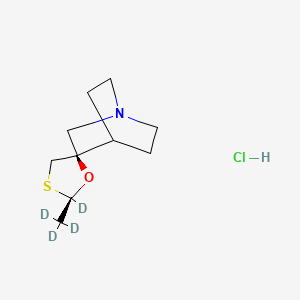
Cevimeline-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セビメリン-d4(塩酸塩)は、副交感神経刺激作用を有するムスカリン作動薬であるセビメリン塩酸塩の重水素化形態です。 主にシェーグレン症候群患者の口渇の対症療法に使用されます 。重水素化形態は、化合物の薬物動態と代謝経路を研究するために、科学研究でよく使用されます。
2. 製法
合成経路と反応条件: セビメリン-d4(塩酸塩)の合成には、セビメリン分子に重水素原子を導入することが含まれます。これは、触媒交換や重水素化試薬を用いた化学合成などのさまざまな重水素化技術によって達成できます。反応条件は、通常、重水素化溶媒と触媒を使用して、水素原子を重水素と交換することを容易にします。
工業的製造方法: セビメリン-d4(塩酸塩)の工業的製造は、実験室での合成と同様の原理に従いますが、より大規模です。このプロセスには、重水素原子を組み込むために、高純度の重水素化試薬と溶媒を使用することが含まれます。最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度と同位体濃縮が達成されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline-d4 (hydrochloride) involves the incorporation of deuterium atoms into the cevimeline molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of cevimeline-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
反応の種類: セビメリン-d4(塩酸塩)は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: 求核置換反応は、ハロアルカンやアシルクロリドなどの試薬で起こりえます。
一般的な試薬と条件:
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物:
酸化: セビメリン-d4の酸化誘導体の生成。
還元: セビメリン-d4の還元誘導体の生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
4. 科学研究への応用
セビメリン-d4(塩酸塩)は、次を含む幅広い科学研究用途があります。
化学: セビメリンの代謝経路と薬物動態を研究するために、分析化学の基準物質として使用されます。
生物学: セビメリンの生物活性に対する重水素置換の影響を調べるために、生物学的研究で使用されます。
医学: ヒトにおけるセビメリンの薬物動態と代謝を研究するために、臨床研究で使用されます。
工業: 新しい医薬品の開発や薬物相互作用の研究に使用されます。
科学的研究の応用
Cevimeline-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of cevimeline.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of cevimeline.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of cevimeline in humans.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-drug interactions.
作用機序
セビメリン-d4(塩酸塩)は、ムスカリン性アセチルコリン受容体M1およびM3に結合して活性化することで効果を発揮します 。M1受容体は、唾液腺や汗腺などの分泌腺に多く見られ、活性化するとこれらの腺からの分泌が増加します。 M3受容体は、平滑筋やさまざまな腺に位置し、活性化すると平滑筋収縮と腺分泌の増加が起こります .
類似化合物:
ピロカルピン: 口渇や緑内障の治療に使用される別のムスカリン作動薬。
ベタネコール: より長時間持続する効果を持つムスカリン作動薬で、尿閉や胃腸障害の治療に使用されます。
セビメリン-d4(塩酸塩)の独自性: セビメリン-d4(塩酸塩)は、重水素化されている点が特徴であり、研究者は化合物の代謝経路と相互作用をより正確に追跡できるため、薬物動態研究に利点があります。 重水素原子はまた、非重水素化対応物と比較して、化合物の安定性と半減期の延長に寄与します .
類似化合物との比較
Pilocarpine: Another muscarinic agonist used for the treatment of dry mouth and glaucoma.
Bethanechol: A muscarinic agonist with longer-lasting effects, used to treat urinary retention and gastrointestinal disorders.
Uniqueness of Cevimeline-d4 (hydrochloride): Cevimeline-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing researchers to trace the metabolic pathways and interactions of the compound more accurately. The deuterium atoms also contribute to the stability and prolonged half-life of the compound compared to its non-deuterated counterpart .
特性
分子式 |
C10H18ClNOS |
|---|---|
分子量 |
239.80 g/mol |
IUPAC名 |
(2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D; |
InChIキー |
SURWTGAXEIEOGY-LHTVPPRKSA-N |
異性体SMILES |
[2H][C@]1(O[C@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
正規SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


